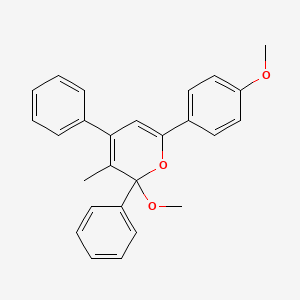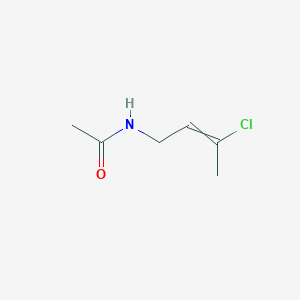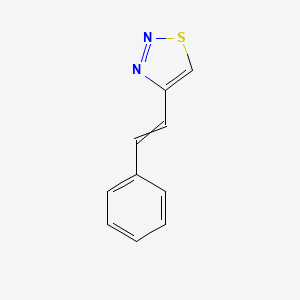![molecular formula C14H14BrNOS B14433591 1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-76-6](/img/structure/B14433591.png)
1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C14H14BrNO It is known for its unique structure, which includes a pyridinium ion, a phenylethyl group, and a sulfanyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide typically involves the reaction of 2-methylpyridine with 2-bromoacetophenone in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide ion is displaced by the pyridine nitrogen. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also include additional steps such as solvent recovery and waste management to minimize environmental impact.
化学反応の分析
Types of Reactions
1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile, room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, reflux.
Substitution: Sodium chloride, sodium iodide, thiolates, acetonitrile, room temperature.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Corresponding halide or thiolate derivatives.
科学的研究の応用
1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of 1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
類似化合物との比較
Similar Compounds
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium chloride
- 2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2-Methyl-1-(2-oxopropyl)pyridinium bromide
Uniqueness
1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical and biological properties.
特性
CAS番号 |
77148-76-6 |
|---|---|
分子式 |
C14H14BrNOS |
分子量 |
324.24 g/mol |
IUPAC名 |
2-(1-methylpyridin-1-ium-2-yl)sulfanyl-1-phenylethanone;bromide |
InChI |
InChI=1S/C14H14NOS.BrH/c1-15-10-6-5-9-14(15)17-11-13(16)12-7-3-2-4-8-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChIキー |
KWHPDFPJOBIIKQ-UHFFFAOYSA-M |
正規SMILES |
C[N+]1=CC=CC=C1SCC(=O)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


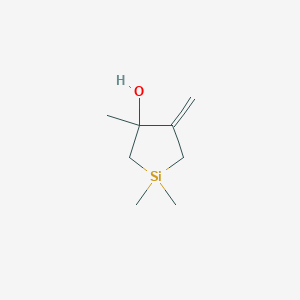


![4-[(6-Bromonaphthalen-2-yl)oxy]-3,5-dichloroaniline](/img/structure/B14433518.png)
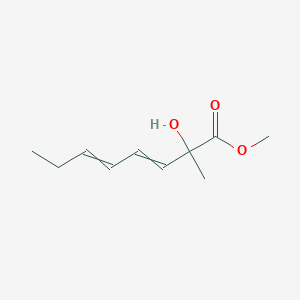


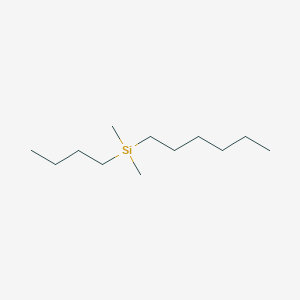
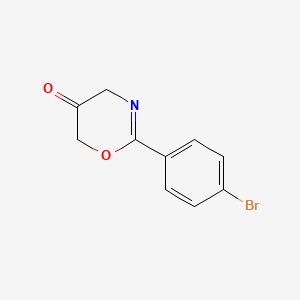
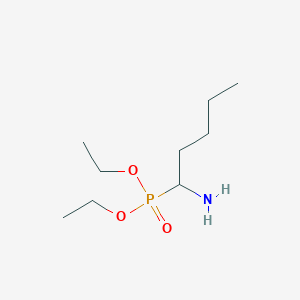
![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
